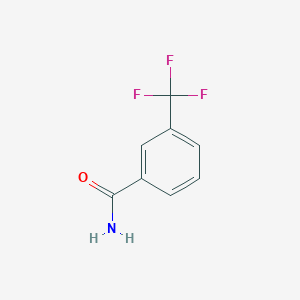

3-(Trifluoromethyl)benzamide

Descripción

Significance of Trifluoromethylation in Organic Chemistry and Medicinal Science

The introduction of a trifluoromethyl group into organic molecules, a process known as trifluoromethylation, is a pivotal strategy in modern synthetic chemistry. frontiersin.org This functional group imparts unique properties to the parent molecule, significantly influencing its biological activity and physicochemical characteristics. frontiersin.orgmdpi.com

The trifluoromethyl group is known to substantially impact the lipophilicity and metabolic stability of a compound. ontosight.aiontosight.ai Lipophilicity, a measure of a compound's ability to dissolve in fats and non-polar environments, is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. ontosight.ai The high electronegativity of the fluorine atoms in the -CF3 group can increase a molecule's hydrophobicity and, consequently, its lipophilicity. ontosight.ai This enhanced lipophilicity can improve a molecule's ability to cross cell membranes and interact with biological targets. ontosight.ai

The strong carbon-fluorine bonds within the trifluoromethyl group contribute to increased metabolic stability. mdpi.comontosight.ai This resistance to metabolic degradation, particularly oxidative metabolism, can lead to a longer half-life for a drug candidate, potentially resulting in enhanced efficacy. mdpi.comontosight.ai

| Property | Influence of Trifluoromethyl Group |

| Lipophilicity | Increases, enhancing membrane permeability. mdpi.comontosight.ai |

| Metabolic Stability | Increases, due to the strength of C-F bonds. mdpi.comontosight.ai |

The trifluoromethyl group is a potent electron-withdrawing group, which significantly alters the electronic properties of the molecule it is attached to. mdpi.com This can affect the molecule's polarity and acidity. ontosight.ai While the -CF3 group can make a molecule more polar, it paradoxically also increases its lipophilicity. d-nb.info The introduction of a trifluoromethyl group can also lower the basicity of nearby functional groups. nih.gov

The unique properties conferred by the trifluoromethyl group make it a highly desirable feature in the design of new drugs and agrochemicals. frontiersin.orgmdpi.com Approximately 20% of all pharmaceutical and agrochemical products contain at least one fluorine atom. mdpi.com The enhanced metabolic stability and membrane permeability associated with trifluoromethylation are crucial for the development of effective therapeutic agents and crop protection chemicals. frontiersin.orgmdpi.com A number of successful drugs, including fluoxetine (B1211875) and celecoxib, contain a trifluoromethyl group. wikipedia.org

Overview of Benzamide (B126) Derivatives in Research

Benzamides are a class of organic compounds that serve as important scaffolds in medicinal chemistry and are valuable building blocks in organic synthesis. mdpi.comontosight.ai

Benzamide derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.comresearchgate.net This has led to their investigation in the treatment of various diseases, including Alzheimer's disease. mdpi.com The ability to introduce a variety of substituents onto the benzamide structure allows for detailed structure-activity relationship studies. mdpi.com

Benzamides are versatile intermediates in organic synthesis. mdpi.comsigmaaldrich.com The amide bond is a fundamental linkage in many biologically active molecules. mdpi.com The synthesis of benzamides can be achieved through various methods, including the direct reaction of carboxylic acids with amines. researchgate.net They are stable and can be readily prepared from commercially available starting materials. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGCOLWCMVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170913 | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-10-1 | |

| Record name | 3-(Trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Benzamide and Its Derivatives

Strategies for Introducing the Trifluoromethyl Group

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion (CF3⁻) equivalent with an electrophile. A significant challenge in this area is the inherent instability of the CF3⁻ anion, which readily decomposes to difluorocarbene (:CF2) and a fluoride (B91410) ion. nih.gov Overcoming this limitation has been the focus of intense research, leading to innovative methods for its generation and utilization.

Fluoroform (CF3H) represents the most atom-economical and inexpensive source for nucleophilic trifluoromethylation. nih.govrepec.org It is a large-volume byproduct from the manufacturing of fluoropolymers and refrigerants. nih.gov However, the direct deprotonation of fluoroform to generate the trifluoromethyl anion is challenging.

Recent breakthroughs have demonstrated that direct trifluoromethylation using CF3H is possible with stoichiometric amounts in common organic solvents like tetrahydrofuran (B95107) (THF). nih.gov The key to this success lies in the choice of base. Strong bases, particularly alkali metal salts of hexamethyldisilazane, have proven effective. rsc.org Theoretical studies using DFT have shown that the stability of the intermediate metal-CF3 complex (MCF3) is crucial, and a linear relationship exists between the hardness of the alkali metal cation (Li, Na, K, Rb, Cs) and the reaction's success. rsc.org In some systems, dimethylformamide (DMF) plays a vital role not just as a solvent but also as a stabilizing agent for the trifluoromethyl anion equivalent. researchgate.net These methods have been successfully applied to a wide range of silicon, boron, sulfur, and carbon-based electrophiles. nih.gov

| Precursor | Base/System | Key Feature |

| Fluoroform (CF3H) | (Me₃Si)₂NK | The stability of the intermediate KCF₃ is key to the reaction's success. rsc.org |

| Fluoroform (CF3H) | Common bases (e.g., alcoholates) in DMF | DMF acts as a crucial stabilizer for the trifluoromethyl anion equivalent. researchgate.net |

| Fluoroform (CF3H) | t-Bu-P4 superbase | A sterically demanding base that avoids the decomposition of the "naked" trifluoromethyl anion. researchgate.net |

| Fluoroform (CF3H) | CF3Cu formation | Fluoroform can be used to directly form a copper-trifluoride complex for subsequent reactions. acs.org |

A significant limitation of using fluoroform is that the unstable trifluoromethyl anion typically needs to be generated in the presence of the reaction partner (an in-situ method), which restricts its synthetic utility. nih.govrepec.org To address this, a novel strategy has been developed for the ex-situ (external) generation of the bare trifluoromethyl anion (CF3⁻) in a continuous flow system. nih.govnih.gov

This method utilizes a specially designed gas-liquid dissolver, optimized by computational fluid dynamics, to achieve rapid biphasic mixing of gaseous fluoroform and a liquid superbase (such as a LICKOR-type superbase, e.g., PhLi/t-BuOK). nih.govresearchgate.net This process allows for the generation of the short-lived, bare CF3⁻ anion, which is then immediately reacted with a variety of electrophilic substrates in the flow system. nih.govrepec.org This technique has proven effective for the chemoselective trifluoromethylation of multi-functional compounds and has been scaled for multi-gram synthesis. nih.govresearchgate.net

| Parameter | Optimized Condition | Outcome |

| Base | 1.3 eq PhLi with t-BuOK (1:3 ratio) | Raised product yield to 84% with no byproduct. nih.gov |

| Temperature | -50 °C to -78 °C | Optimal temperature depends on the specific electrophile being used. researchgate.net |

| System | Integrated Gas-Liquid Dissolver (GLD-2) | Enables direct mixing of CF3H and superbase for efficient reaction. nih.gov |

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation involves reagents that deliver a trifluoromethyl cation (CF3⁺) equivalent to a nucleophile. chem-station.com This approach is complementary to nucleophilic methods and is particularly useful for the trifluoromethylation of electron-rich species like arenes, enol ethers, and various heteroatom-centered nucleophiles. rsc.orgconicet.gov.ar

The development of shelf-stable, easy-to-handle electrophilic trifluoromethylating agents has been a major focus of research. The first such reagent, a diaryl(trifluoromethyl)sulfonium salt, was reported in 1984 by Yagupolskii and co-workers. chem-station.combeilstein-journals.org Since then, a diverse array of powerful reagents has been developed.

Key Classes of Electrophilic Trifluoromethylating Reagents:

Hypervalent Iodine Reagents: Often referred to as Togni's reagents, these are highly versatile and commercially available agents for the trifluoromethylation of a wide range of C- and heteroatom-centered nucleophiles. beilstein-journals.orgmdpi.com

Sulfonium (B1226848) Salts: These include Umemoto's reagents, which are (trifluoromethyl)dibenzofuranium salts capable of generating a CF3⁺ equivalent, and Yagupolskii's original sulfonium salts. chem-station.combeilstein-journals.orgmdpi.com

Sulfoximine Derivatives: Reagents developed by Adachi and Ishihara provide another effective option for electrophilic trifluoromethylation. conicet.gov.ar

These reactions can be performed under various conditions, sometimes requiring a catalyst. For instance, copper-catalyzed methods have been developed for the electrophilic trifluoromethylation of carbonyl compounds and their derivatives, such as enol ethers and enamines. rsc.org

| Reagent Class | Example Name(s) | Target Nucleophiles |

| Hypervalent Iodine | Togni's Reagents | Carbonyls, thiols, alcohols, phosphines, heterocycles. conicet.gov.arbeilstein-journals.orgmdpi.com |

| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents | Thiophenolates, arenes, primary and secondary amines. chem-station.combeilstein-journals.orgmdpi.com |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for creating C-CF3 bonds, often under mild conditions. These methods involve the generation of a trifluoromethyl radical (•CF3), which can then react with various substrates.

Direct C-H trifluoromethylation of arenes is a highly desirable transformation as it avoids the need for pre-functionalization of the aromatic ring. nih.govresearchgate.net A primary challenge in this field is controlling the site-selectivity of the reaction. nih.govresearchgate.net

Recent advancements have utilized photoredox catalysis to generate trifluoromethyl radicals from inexpensive and abundant sources like trifluoromethanesulfonic anhydride (B1165640) or triflyl chloride. researchgate.net Visible-light-driven methods allow these reactions to proceed at ambient temperature. mdpi.com A novel strategy has been developed for the para-selective C-H trifluoromethylation of benzamide (B126) derivatives. nih.govresearchgate.net This method employs iminium activation, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. nih.govresearchgate.net Consequently, the reaction proceeds through a radical-type nucleophilic substitution mechanism rather than a more common electrophilic substitution, leading to almost exclusive formation of the para-trifluoromethylated product. nih.govresearchgate.net Electrochemical methods have also been developed, where the cathodic reduction of an in-situ generated triflyltriethylammonium complex produces CF3 radicals that are trapped by arenes on the cathode surface. researchgate.net

Photocatalytic Decarboxylative Trifluoromethylation

Photocatalytic methods provide an environmentally friendly and efficient approach for the synthesis of trifluoromethylated compounds. These reactions often proceed under mild conditions, utilizing visible light to initiate radical processes.

A notable development in this area is the use of trifluoroacetic acid (TFA) and its derivatives as cost-effective and stable sources of trifluoromethyl radicals. frontiersin.org Photocatalytic decarboxylative trifluoromethylation has been successfully applied to various substrates, including derivatives of carboxylic acids. frontiersin.orgbeilstein-journals.org The process typically involves the generation of a trifluoromethyl radical (•CF₃) via a single-electron transfer (SET) mechanism, an electron donor-acceptor (EDA) complex, or ligand-to-metal charge transfer (LMCT). frontiersin.org

For instance, the photocatalytic trifluoromethylation of aromatic C-H bonds has been achieved using CF₃CO₂Ag as the CF₃ source and TiO₂ as the catalyst under UV irradiation. frontiersin.org More recent advancements have focused on visible-light-induced transformations. One strategy involves the use of N-methacryloyl benzamides with a trifluoromethyl sulfone reagent, catalyzed by fac-Ir(ppy)₃, to achieve trifluoromethylation. researchgate.net Another approach utilizes the cooperative action of electrochemistry and photochemistry with a photocatalyst like [Mes-Acr⁺]ClO₄⁻ and CF₃SO₂Na as the trifluoromethyl source, avoiding the need for chemical oxidants. researchgate.net

These photocatalytic methods represent a significant step forward in the synthesis of trifluoromethylated benzamides, offering milder reaction conditions and broader substrate scope compared to traditional methods. frontiersin.orgacs.org

Asymmetric Trifluoromethylation

The development of asymmetric methods to introduce a trifluoromethyl group is of paramount importance for the synthesis of chiral molecules with potential biological activity.

Catalytic Asymmetric Friedel-Crafts Reactions with Prochiral Trifluoromethylated Compounds

Catalytic asymmetric Friedel-Crafts reactions are a powerful tool for constructing chiral carbon-carbon bonds. magtech.com.cn When applied to prochiral trifluoromethylated compounds, this method allows for the enantioselective synthesis of molecules bearing a trifluoromethylated stereocenter. sioc-journal.cnresearchgate.net

Significant progress has been made using various chiral catalysts, including metal complexes and organocatalysts. magtech.com.cnresearchgate.net For example, chiral BINOL-derived Ti(IV) complexes have been employed in the asymmetric Friedel-Crafts reaction with fluoral to produce chiral trifluoromethylated compounds. researchgate.net Other successful catalyst systems involve complexes of copper, zinc, and other metals, as well as organocatalysts like cinchona alkaloids and chiral phosphoric acids. researchgate.netchimia.ch

These reactions often proceed with high yields and enantioselectivities, providing access to a wide range of chiral trifluoromethylated aromatic compounds. researchgate.netchimia.ch The choice of catalyst and reaction conditions is crucial for achieving the desired stereochemical outcome.

Biocatalytic N–H Bond Insertion for α-Trifluoromethyl Amines

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral amines. A notable example is the development of a biocatalytic strategy for the enantioselective synthesis of α-trifluoromethyl amines through an asymmetric N–H carbene insertion reaction. nih.govacs.orgresearchwithrutgers.com

This method utilizes engineered variants of cytochrome c₅₅₂ from Hydrogenobacter thermophilus to catalyze the reaction between aryl amines and a diazo compound, such as benzyl (B1604629) 2-diazotrifluoropropanoate. nih.govresearchwithrutgers.comharvard.edunih.gov Through a combination of protein and substrate engineering, this biocatalytic system can achieve high yields (up to >99%) and excellent enantiomeric ratios (up to 99.5:0.5 er). researchwithrutgers.comharvard.edu

This biocatalytic approach is significant as it provides a route to valuable α-trifluoromethylated amines, which are important pharmacophores, with high enantioselectivity, a transformation for which a chemocatalytic counterpart has not been reported. nih.govacs.org

Benzamide Formation Reactions

The final step in the synthesis of 3-(trifluoromethyl)benzamide and its derivatives often involves the formation of the amide bond.

Amidation of 3-(Trifluoromethyl)benzoic Acid Precursors

A straightforward and common method for synthesizing benzamides is the direct amidation of the corresponding benzoic acid. 3-(Trifluoromethyl)benzoic acid can be activated and then reacted with an appropriate amine to form the desired benzamide. ossila.comebi.ac.uk This activation can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. ossila.com

The presence of the trifluoromethyl group can influence the reactivity of the benzoic acid, but the reaction is generally efficient. This method is widely applicable and allows for the introduction of a diverse range of substituents on the amide nitrogen.

Coupling Reactions for Substituted Benzamides

Modern cross-coupling reactions offer versatile and efficient pathways to substituted benzamides. These methods often involve the use of transition metal catalysts, such as palladium or rhodium.

One such approach is the Pd-catalyzed coupling of ortho-substituted arylboronic esters with carbamoyl (B1232498) chlorides. organic-chemistry.org This reaction provides good yields of tertiary benzamides and is an alternative to the traditional amidation of benzoic acid derivatives. organic-chemistry.org Another strategy involves the Rh(III)-catalyzed coupling of benzamides with donor/acceptor diazo compounds to form isoindolones, which are structurally related to substituted benzamides. nih.gov This reaction proceeds via C-H activation and is tolerant of a variety of functional groups on both the benzamide and the diazo compound. nih.govrsc.org

Multicomponent Reactions and Cascade Cyclizations

Multicomponent reactions (MCRs) and cascade cyclizations are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures from simple starting materials in a single step. These strategies are particularly valuable for creating libraries of structurally diverse compounds for high-throughput screening.

Recent research has demonstrated the utility of MCRs in synthesizing trifluoromethyl-containing heterocycles. For instance, a metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate, and benzene-1,3,5-triyl triformate has been developed to produce 3-trifluoromethyl-1,2,4-triazoles in moderate to good yields. nih.govfrontiersin.orgfrontiersin.org This method is noted for its broad substrate scope, high efficiency, and scalability. nih.govfrontiersin.orgfrontiersin.org The reaction proceeds through the initial formation of a trifluoroacetimidohydrazide, which then reacts with benzene-1,3,5-triyl triformate, acting as a carbon monoxide surrogate, to undergo intramolecular cyclization and dehydration. nih.gov

Cascade cyclizations, often initiated by a radical species, provide another elegant route to trifluoromethylated heterocycles. A visible-light-promoted, catalyst-free method has been described for the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolones. beilstein-journals.org This reaction is initiated by the homolysis of Umemoto's reagent to generate a trifluoromethyl radical, which then partakes in a cascade of cyclization events. beilstein-journals.org Similarly, copper-catalyzed oxygen trifluoromethylation of o-vinyl-N-alkylamides using a Togni reagent leads to the formation of trifluoromethyl-containing iminoisobenzofurans. rsc.org Electrochemical methods have also been employed to initiate radical cascade cyclizations, for example, in the synthesis of CF3-containing benzoxazines and oxazolines from N-(2-vinylphenyl)amides. rsc.org

Table 1: Examples of Multicomponent and Cascade Reactions for Trifluoromethylated Heterocycle Synthesis

| Reaction Type | Starting Materials | Key Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3-Component Reaction | Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | TFA (catalyst) | 3-Trifluoromethyl-1,2,4-triazoles | Moderate to Good | nih.govfrontiersin.orgfrontiersin.org |

| Visible-Light-Promoted Cascade Cyclization | Indole derivatives, Umemoto's reagent | Visible light | Trifluoromethylated dihydropyrido[1,2-a]indolones | Moderate to Good | beilstein-journals.org |

| Copper-Catalyzed Oxygen Trifluoromethylation-Cyclization | o-Vinyl-N-alkylamide, Togni reagent | CuBr·Me2S | CF3-containing iminoisobenzofurans | Good | rsc.org |

| Electrochemical Radical Cascade Cyclization | N-(2-vinylphenyl)amides, CF3SO2Na | Ni plate electrodes | CF3-containing benzoxazines | up to 60% | rsc.org |

Synthesis of Key Intermediates and Precursors

The efficient synthesis of complex molecules often relies on the availability of versatile and highly functionalized building blocks. The following sections detail the preparation of key intermediates and precursors used in the synthesis of this compound derivatives.

Synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide

A detailed and scalable procedure for the synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide has been reported in Organic Syntheses. orgsyn.org This reagent is particularly useful for the late-stage editing of primary and secondary amines. orgsyn.org The synthesis is a two-step process starting from O-benzyl hydroxylamine (B1172632) hydrochloride.

The first step involves the acylation of O-benzyl hydroxylamine with p-trifluoromethyl benzoyl chloride in the presence of potassium carbonate to yield N-(Benzyloxy)-4-(trifluoromethyl)benzamide. orgsyn.org The second step is a chlorination of the resulting benzamide using trichloroisocyanuric acid (TCICA), followed by substitution with sodium pivalate (B1233124) to afford the final product. orgsyn.org This method provides the target compound in high yield and purity on a gram scale. orgsyn.org

Table 2: Key Steps in the Synthesis of N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide

| Step | Reactants | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Acylation | O-Benzyl hydroxylamine hydrochloride, p-Trifluoromethyl benzoyl chloride | K2CO3, CH2Cl2/H2O | N-(Benzyloxy)-4-(trifluoromethyl)benzamide | 89% | orgsyn.org |

| 2. Chlorination and Substitution | N-(Benzyloxy)-4-(trifluoromethyl)benzamide, Sodium pivalate | TCICA, CH2Cl2/H2O | N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide | 93% (over two steps) | orgsyn.org |

Derivatization of Trifluoromethyl-Containing Building Blocks

The strategic derivatization of trifluoromethyl-containing building blocks is a cornerstone for accessing a wide array of complex fluorinated molecules.

The construction of trifluoromethylated heterocycles often involves the use of specialized building blocks. rsc.org For instance, trifluoromethylnitrones have been identified as versatile precursors for the synthesis of various trifluoromethyl-containing heterocycles such as isoxazolidines and β-lactams through [3+2] cycloaddition reactions. rsc.org

Another approach involves the cyclocondensation of trifluoromethyl-containing synthons. The synthesis of trifluoromethyl-substituted pyridines can be achieved by constructing the pyridine (B92270) ring from a trifluoromethyl-containing building block. mdpi.com Furthermore, the synthesis of selinexor, an FDA-approved drug, commences with 3,5-bis(trifluoromethyl)benzonitrile, which is hydrolyzed to the corresponding benzamide. This intermediate then undergoes a series of reactions, including a hydrazine-catalyzed cyclization, to form a 1,2,4-triazole (B32235) ring. mdpi.com

A straightforward method for the synthesis of N-trifluoromethyl amides relies on the use of bench-stable N-CF3 carbamoyl fluoride building blocks. These can be prepared from isothiocyanates through a sequence of fluorination and acylation. The resulting carbamoyl fluorides are versatile intermediates that can be readily diversified. For example, their cross-coupling with Grignard reagents affords a variety of N-CF3 tertiary amides. This building block approach has proven effective for accessing not only N-CF3 amides but also carbamates, thiocarbamates, and ureas.

Advanced Synthetic Strategies and Flow Chemistry Applications

The demand for efficient, safe, and scalable synthetic methods has driven the adoption of advanced strategies such as flow chemistry. Continuous flow processes offer several advantages over traditional batch reactions, including improved heat and mass transfer, enhanced safety, and the potential for automation.

The synthesis of trifluoromethylated N-fused heterocycles has been successfully adapted to a continuous-flow system. This approach involves the direct alkylation-cyclization of amines with trifluoroacetic acid or its anhydride. Compared to the two-step batch process that requires intermediate purification, the flow reaction is faster, proceeds under milder conditions, and provides high yields with broad functional group tolerance.

Table 3: Comparison of Batch vs. Flow Synthesis of a Pyrazole Ester Intermediate

| Parameter | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 2 hours | Not specified (continuous) | acs.org |

| Temperature | 140 °C (microwaves) | Not specified | acs.org |

| Yield | 70% | 89% | acs.org |

| Throughput | Lower | Higher | acs.org |

Unified Flow Strategy for Trifluoromethyl-Heteroatom Anions

A significant advancement in the synthesis of molecules containing trifluoromethyl-heteroatom motifs is the development of a unified flow strategy. uniba.itresearchgate.net This approach utilizes a modular flow platform to streamline the preparation of compounds with NCF3(R), SCF3, and OCF3 groups. uniba.itresearchgate.netnih.gov A key feature of this methodology is the use of readily available organic precursors in conjunction with cesium fluoride, which serves as the primary fluorine source. uniba.itnih.gov This method avoids the need for perfluoroalkyl precursor reagents, offering a more environmentally friendly and sustainable synthetic route. uniba.itchemrxiv.org

The flow strategy enables the on-demand generation of reactive trifluoromethyl-heteroatom anions, which can then be coupled with a wide range of electrophiles. uniba.itchemrxiv.org This process is characterized by its high atom economy and the use of bench-stable precursors. uniba.itresearchgate.net The mechanism involves the stepwise construction of the trifluoromethyl group through successive chlorine-fluorine exchange reactions, culminating in the formation of the desired nucleophilic anion. uniba.it To enhance the stability and nucleophilicity of the trifluoromethylamino anions, which are prone to α-defluorination, 18-crown-6 (B118740) is employed to complex the cesium cations. uniba.it This modular and scalable flow system is anticipated to be highly valuable for the divergent synthesis of trifluoromethyl-heteroatom-containing molecules in both academic and industrial settings. uniba.it

Continuous Multi-gram-scale Synthesis

The practical utility of flow chemistry for the synthesis of trifluoromethylated compounds has been demonstrated through continuous multi-gram-scale synthesis. A notable example is the development of a continuous-flow route for the preparation of trifluoromethylated N-fused heterocycles. acs.org This method allows for the direct alkylation-cyclization of amines with trifluoroacetic acid or anhydride, which are inexpensive and readily available sources of the trifluoromethyl group. acs.org

Compared to traditional batch reactions, the continuous-flow process is significantly faster and proceeds under milder conditions, resulting in high yields and broad functional group tolerance. acs.org The scalability of this one-pot method was successfully demonstrated by achieving a productivity of 1 gram per hour for a target compound during an 8-hour continuous operation, with the isolated product having a purity of over 99%. acs.org This level of productivity is well-suited for medicinal chemistry applications, enabling the rapid synthesis of gram quantities of essential scaffolds. acs.org The robustness of the flow system was confirmed by the absence of technical issues during the scale-up experiments. acs.org

Stereoselective Synthesis of Trifluoromethylated Compounds

Stereospecific Isomerization of α-Chiral Allylic Amines

A novel and efficient method for the synthesis of chiral γ-trifluoromethylated aliphatic amines involves the stereospecific isomerization of α-chiral allylic amines. acs.orgchemrxiv.orgnih.gov This approach combines an organocatalytic method for the isomerization with a subsequent diastereoselective reduction of the resulting chiral imine/enamine intermediates. acs.orgchemrxiv.orgnih.gov The process yields α,γ-chiral γ-trifluoromethylated amines with two noncontiguous stereogenic centers in excellent yields and with high diastereo- and enantioselectivities. acs.orgnih.govdiva-portal.org

The synthetic utility of this method is significant as it provides a new pathway to chiral trifluoromethylated scaffolds, which are of considerable interest in medicinal chemistry. acs.orgnih.govdiva-portal.org A key advantage of this protocol is the use of a simple guanidine-type base as a catalyst to facilitate the chirality transfer during the isomerization of the chiral allylic amine substrates. whiterose.ac.uk The applicability of this synthetic procedure has been demonstrated on a gram scale, highlighting its potential for larger-scale production. acs.orgchemrxiv.org

Enantioselective Synthesis of α-Trifluoromethyl Amines

The enantioselective synthesis of α-trifluoromethyl amines is a critical area of research due to the importance of these compounds as pharmacophores. acs.orgnih.gov Several strategies have been developed to access these enantioenriched amines, including the catalytic enantioselective reduction of trifluoromethyl-substituted imines and the addition of various carbon- and heteroatom-based nucleophiles to trifluoromethyl imines. acs.orgnih.gov

One prominent approach involves the use of biocatalysis. harvard.eduacs.orgnih.gov Engineered variants of cytochrome c552 from Hydrogenobacter thermophilus have been successfully used to catalyze the asymmetric N-H carbene insertion reaction. harvard.edunih.gov This biocatalytic strategy, employing benzyl 2-diazotrifluoropropanoate as the carbene donor, allows for the synthesis of chiral α-trifluoromethyl amino esters with yields of up to >99% and enantiomeric ratios as high as 95:5. harvard.edunih.gov Furthermore, by varying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce the opposite enantiomers with enantiomeric ratios up to 99.5:0.5. harvard.edunih.gov This methodology is applicable to a broad range of aryl amine substrates and provides a sustainable and efficient route to these valuable fluorinated building blocks. acs.org

Another effective strategy is the addition of aryl nucleophiles to trifluoromethyl imines. For instance, arylboroxines have been shown to add to aniline-derived N,O-acetals of trifluoroacetaldehyde (B10831) using a neutral Pd(II) catalyst. acs.org

| Synthetic Strategy | Key Features | Yield | Enantiomeric Ratio (er) |

| Biocatalytic N-H Carbene Insertion | Engineered cytochrome c552, benzyl 2-diazotrifluoropropanoate | >99% | 95:5 |

| Biocatalytic N-H Carbene Insertion (enantiodivergent) | Engineered cytochrome c552, varied diazo reagent | - | up to 99.5:0.5 |

Reaction Pathways and Transformation of this compound

The reactivity of this compound and its derivatives is diverse, encompassing reductive eliminations, unique rearrangements on the nitrogen atom, and radical-mediated deamination processes.

Reductive elimination is a fundamental step in many catalytic cycles. In the context of compounds related to this compound, such as N-hydroxy-3-(trifluoromethyl)benzamide, this process is key to their synthetic utility. N-Hydroxymethyl-3-(trifluoromethyl)benzamide, for instance, functions as an oxidative and reductive elimination agent. It can be utilized in the synthesis of various functionalized organic compounds, including hydroxamic acids, alkenylations, and carboxylates. The mechanism for hydroxamic acid formation involves a reductive elimination step from a hydroxylamine intermediate, a process that can be catalyzed by metal ions like copper, zinc, and iron. biosynth.com

While direct studies on the reductive elimination of this compound itself are not extensively detailed in the provided results, the behavior of related N-substituted derivatives provides insight into this pathway. For example, N-(amino)-N-(alkoxy)benzamide species can undergo a formal intramolecular reductive elimination, a process also known as the Heteroatom Rearrangement on Nitrogen (HERON) reaction. orgsyn.orgresearchgate.net

The Heteroatom Rearrangement on Nitrogen (HERON) reaction is a notable transformation observed in N-alkoxy-N-acyloxybenzamides. orgsyn.orgcdnsciencepub.com This reaction is rooted in the unique electronic properties of these "anomeric amides," where the nitrogen atom is substituted with two heteroatoms. cdnsciencepub.com This substitution diminishes the typical resonance of the nitrogen lone pair with the amide carbonyl, leading to a more pyramidal sp3-hybridized nitrogen. orgsyn.org

The HERON reaction involves the migration of an oxo-substituent from the amide nitrogen to the amide carbon, coupled with the dissociation of the amide bond. cdnsciencepub.com Specifically, in N-(amino)-N-(alkoxy)benzamide intermediates, the alkoxy group migrates to the amide carbonyl. orgsyn.orgresearchgate.net This rearrangement is a key step in the deamination reactions facilitated by reagents like N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide. researchgate.net The trifluoromethyl group in these reagents is added to increase the rate of the initial substitution reaction with amines. orgsyn.org

Table 1: Key Features of the HERON Reaction

| Feature | Description |

|---|---|

| Reactant Class | N-alkoxy-N-acyloxybenzamides (Anomeric Amides) cdnsciencepub.com |

| Key Structural Feature | Pyramidalized nitrogen due to substitution by two heteroatoms orgsyn.org |

| Mechanism | Migration of an oxo-substituent from nitrogen to the amide carbon, followed by amide bond dissociation cdnsciencepub.com |

| Driving Force | Anomeric destabilization of the N-O bond cdnsciencepub.com |

| Application | Generation of reactive isodiazene intermediates for deamination reactions researchgate.net |

Derivatives of 4-(trifluoromethyl)benzamide (B156667) have been developed as effective reagents for the deamination of primary and secondary amines under mild conditions. orgsyn.orgresearchgate.net N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide, for example, reacts with secondary amines to form a 1,1-diazene intermediate. This intermediate then undergoes homolytic extrusion of dinitrogen, producing stabilized benzylic radical fragments that recombine in a cage, resulting in the net "deletion" of the amine. orgsyn.org

In the case of primary amines, the reaction with this reagent proceeds through the formation of a primary isodiazene intermediate following a HERON rearrangement of the initial N-(amino)-N-(alkoxy)benzamide adduct. orgsyn.orgresearchgate.net These previously unknown primary isodiazene species liberate dinitrogen via a distinct free radical chain hydrogen atom transfer (HAT) mechanism, yielding an alkane product. orgsyn.org The trifluoromethyl group on the benzamide moiety is crucial for enhancing the reactivity of the reagent in the initial substitution step with the amine. orgsyn.org

Table 2: Mechanistic Steps in Deamination Reactions

| Amine Type | Intermediate | Mechanism of N2 Elimination | Final Product |

|---|---|---|---|

| Secondary | 1,1-diazene orgsyn.org | Homolytic extrusion, in-cage radical recombination orgsyn.org | C-C bond formation ("amine deletion") orgsyn.org |

| Primary | Primary isodiazene orgsyn.orgresearchgate.net | Free radical chain HAT mechanism orgsyn.org | Alkane orgsyn.org |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group, generally considered stable, can undergo specific transformations under harsh conditions, such as in the presence of superacids.

When trifluoromethyl-substituted arenes, including derivatives of this compound, are treated with Brønsted superacids like triflic acid (CF3SO3H), they can undergo protolytic defluorination. nih.govrsc.orgelectronicsandbooks.com These reactions lead to the formation of Friedel-Crafts-type products when performed in the presence of a nucleophilic arene like benzene (B151609). nih.govelectronicsandbooks.com For example, the reaction of 2-(trifluoromethyl)benzamide (B1329304) with benzene in triflic acid at 90°C results in the formation of a cyclized product, 1-isoindolinone, in fair yield. nih.gov The reaction is believed to proceed through the protonation of the fluorine atoms of the trifluoromethyl group. nih.govelectronicsandbooks.com

The reactions of trifluoromethyl-substituted arenes in superacids strongly suggest the formation of reactive electrophilic intermediates, such as carbocations or acylium ions. nih.govrsc.orgelectronicsandbooks.com The initial protonation of a fluorine atom can lead to the loss of hydrogen fluoride (HF), generating a benzylic-type carbocation. nih.govelectronicsandbooks.com This carbocationic species is stabilized by the benzene ring. electronicsandbooks.com Further reaction and rearrangement can then lead to the formation of an acylium ion. nih.gov Low-temperature 13C NMR studies of related trifluoromethyl-substituted arenes in superacid have provided evidence for the formation of an acyl group from the trifluoromethyl group. nih.govelectronicsandbooks.com These highly electrophilic intermediates are then responsible for the observed Friedel-Crafts-type reactions. nih.govelectronicsandbooks.com

Table 3: Intermediates in Superacid-Mediated Reactions of Trifluoromethylarenes

| Intermediate | Formation Pathway | Subsequent Reactivity |

|---|---|---|

| Benzylic Carbocation | Protonation of a fluorine atom followed by loss of HF nih.govelectronicsandbooks.com | Reaction with nucleophiles (e.g., benzene), rearrangement nih.govelectronicsandbooks.com |

| Acylium Ion | Further reaction/rearrangement of the carbocationic species nih.gov | Friedel-Crafts acylation of arenes nih.govelectronicsandbooks.com |

Nucleophilic Reactivity of the Trifluoromethyl Anion

The trifluoromethyl (CF3) group is a cornerstone in the development of pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and lipophilicity. chemistryviews.org The trifluoromethyl anion (CF3⁻) has long been considered a key intermediate in nucleophilic trifluoromethylation reactions. chemistryviews.org Although its existence was postulated for decades, it was only more recently that the long-lived trifluoromethyl anion was definitively identified and characterized, particularly as an ion pair with [K(18-crown-6)]. chemistryviews.org

Further studies have led to the generation of the "naked" or free CF3⁻ anion in solution and solid states by using a larger, three-dimensional cage-like counterion, [K(crypt-222)]+, which effectively shields the potassium cation and minimizes its interaction with the anion. chemistryviews.org This advancement has been crucial for a deeper understanding of the fundamental physical organic chemistry of the trifluoromethyl anion and has the potential to inspire the development of novel trifluoromethylation reagents. chemistryviews.org

The reactivity of sources of the trifluoromethyl anion can be influenced by the choice of cation and solvent. For instance, CsCF3B(OMe)3 demonstrates heightened reactivity in ethereal solvents compared to its potassium counterpart, which is typically used in dimethylformamide. researchgate.net Unlike the widely used Ruppert-Prakash reagent (TMSCF3), CsCF3B(OMe)3 does not necessitate an external activator to deliver the trifluoromethyl anion. researchgate.net The trifluoromethanide anion is the key intermediate in these nucleophilic trifluoromethylation reactions. researchgate.net

While the trifluoromethyl group is generally stable, it can undergo decomposition under certain conditions, such as in the presence of strong Brønsted superacids, where it can lead to the formation of reactive electrophiles like carbocations or acylium cations. nih.gov The low nucleophilicity of the trifluoromethyl anion itself presents a significant challenge in certain synthetic disconnections, such as its direct addition to imines. nih.gov

The generation of the trifluoromethyl anion from sources like CF3Br can be achieved through electrochemical or active metal reduction. researchgate.net This allows for subsequent reactions with electrophiles such as aldehydes or ketones. researchgate.net

Influence of Substituents on Reactivity

Electron-Withdrawing Effects of Trifluoromethyl Groups

The trifluoromethyl (-CF3) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. scispace.comnih.gov This strong inductive effect significantly influences the reactivity of the molecule to which it is attached. scispace.comnih.gov The high electronegativity of the fluorine atoms pulls electron density away from the adjacent carbon atom and, by extension, from the aromatic ring in this compound. viu.ca

This electron-withdrawing nature enhances the electrophilic character of adjacent functional groups. scispace.comnih.gov In the context of a benzamide, the trifluoromethyl group increases the acidity of the N-H protons and makes the carbonyl carbon more susceptible to nucleophilic attack. This effect is primarily inductive. nih.gov

When trifluoromethyl groups are present, they can lead to significant charge delocalization within the molecule, which can stabilize certain conformations and intermediates. scispace.comnih.gov In superacidic conditions, trifluoromethyl-substituted compounds can form highly reactive superelectrophiles, which exhibit unique chemo-, regio-, and stereoselectivity in their reactions due to enhanced charge delocalization. scispace.comnih.gov

The electron-withdrawing effect of the trifluoromethyl group is also evident when comparing its impact to that of a methoxy (B1213986) group. While a methoxy group is electron-withdrawing by induction, it can be electron-donating by resonance in the para position. viu.ca In contrast, the inductive effect of the -OCF3 group is so strong that it dominates over any potential resonance donation, rendering it a powerful electron-withdrawing substituent. viu.ca

Catalytic Reactions Involving this compound Derivatives

Derivatives of this compound have emerged as valuable components in various catalytic systems, particularly in the realms of organocatalysis and palladium-catalyzed reactions.

Organocatalysis in Asymmetric Reactions

3,5-Bis(trifluoromethyl)benzamide (B1297820) derivatives, particularly those derived from cinchona alkaloids like epi-quinine, have shown exceptional performance as organocatalysts in asymmetric synthesis. nih.govacs.org These catalysts operate through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome of reactions. i-repository.net

A notable application of these catalysts is in the asymmetric nitro-Michael addition of furanones to nitroalkenes. nih.govacs.org This reaction is a powerful tool for the synthesis of chiral γ-butenolides, which are important structural motifs in many natural products and biologically active compounds. i-repository.net

The use of an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide catalyst has been shown to be highly effective in this transformation. nih.govacs.org With catalyst loadings as low as 0.1–5 mol%, the reaction proceeds smoothly to afford the Michael adducts in high yields (often exceeding 90%) and with excellent diastereo- and enantioselectivity. nih.govresearchgate.net Specifically, the reaction favors the formation of the syn diastereomer with diastereomeric ratios greater than 98:2 and enantiomeric excesses ranging from 88% to 98%. nih.govresearchgate.net

The success of this catalyst is attributed to its bifunctional nature, where the benzamide moiety can activate the nitroalkene through hydrogen bonding, while the quinuclidine (B89598) core of the cinchona alkaloid acts as a Brønsted base to deprotonate the furanone. i-repository.net Density Functional Theory (DFT) calculations have been employed to elucidate the transition state and explain the high catalytic activity observed. nih.govacs.org This catalytic system has proven effective even with challenging substrates like β-alkylnitroalkenes. nih.govacs.org

Table 1: Asymmetric Nitro-Michael Reaction of 2(3H)-Furanones to Nitroalkenes Catalyzed by an epi-Quinine-Derived 3,5-Bis(trifluoromethyl)benzamide nih.govi-repository.net

| Entry | Nitroalkene | Product | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | (E)-β-Nitrostyrene | >90 | >98:2 | 95 | |

| 2 | (E)-β-(p-Tolyl)nitroethylene | >90 | >98:2 | 94 | |

| 3 | (E)-β-(p-Methoxyphenyl)nitroethylene | >90 | >98:2 | 93 | |

| 4 | (E)-β-(p-Chlorophenyl)nitroethylene | >90 | >98:2 | 96 | |

| 5 | (E)-β-Nitrostyrene | (with 5-methyl-2(3H)-furanone) | >90 | >98:2 | 88 |

| 6 | 1-Nitro-2-phenylethylene | (with 5-phenyl-2(3H)-furanone) | >90 | >98:2 | 98 |

Palladium-Catalyzed Reactions

The trifluoromethyl group on the benzamide scaffold can also influence its reactivity in palladium-catalyzed cross-coupling reactions. The N-triflylbenzamide group has demonstrated stability under Suzuki-Miyaura reaction conditions, allowing for the functionalization of bromo-substituted derivatives. beilstein-journals.org

Furthermore, the incorporation of a trifluoromethyl group can enhance the reactivity of the core structure in palladium-catalyzed reactions. For instance, 2-trifluoromethyl-4-chromenones exhibit increased reactivity in Suzuki and other coupling reactions compared to their non-fluorinated analogs. nih.gov This has enabled the development of efficient methods for the synthesis of highly functionalized trifluoromethyl-containing heterocycles. nih.gov

Palladium catalysis is a versatile tool for N-alkylation reactions of benzamides. rsc.org Palladium(II) pincer complexes have been effectively used for the N-alkylation of benzamides with alcohols, with electron-rich substituents on the benzamide generally leading to higher yields. rsc.org The proposed mechanism for these reactions often involves a "borrowing hydrogen" pathway. rsc.org

Chemical Reactivity and Mechanistic Investigations

Copper-Catalyzed Reactions

The reactivity of 3-(trifluoromethyl)benzamide in copper-catalyzed reactions is a subject of significant interest, particularly in the context of carbon-hydrogen (C-H) bond functionalization. These reactions offer a direct and atom-economical approach to creating more complex molecules from simpler precursors.

Research has demonstrated the utility of copper catalysts in mediating the etherification of arene C-H bonds in derivatives of this compound. Specifically, the use of an 8-aminoquinoline (B160924) auxiliary group attached to the amide nitrogen directs the copper catalyst to activate a specific C-H bond on the benzamide (B126) ring, leading to the formation of a new carbon-oxygen (C-O) bond.

A study investigating the phenoxylation of N-(8-quinolinyl)-3-(trifluoromethyl)benzamide explored the optimization of reaction conditions to maximize the yield of the desired ether product. nih.gov The investigation focused on the careful selection of the copper catalyst, oxidant, and base.

Initial attempts using conditions previously developed for arene amination resulted in a low yield of the phenoxylation product. nih.gov However, systematic variation of the reaction parameters led to a significant improvement in the reaction's efficiency. The optimal conditions were found to involve a (CuOH)₂CO₃ catalyst, potassium carbonate (K₂CO₃) as the base, and air as the oxidant, affording the desired product in good yield. nih.gov The reaction time was also found to be a critical parameter, with a shorter duration leading to a higher yield. nih.gov

The detailed findings from the optimization study are presented in the interactive data table below. This table summarizes the effects of different catalysts, bases, oxidants, and reaction times on the yield of the copper-catalyzed phenoxylation of N-(8-quinolinyl)-3-(trifluoromethyl)benzamide.

Table 1: Optimization of Copper-Catalyzed Phenoxylation of N-(8-quinolinyl)-3-(trifluoromethyl)benzamide nih.gov

| Entry | Catalyst (mol %) | Oxidant | Base | Time (h) | Yield (%) |

| 1 | Cu(OAc)₂ (10) | Ag₂CO₃ (2 equiv) | - | 24 | 25 |

| 2 | Cu(OAc)₂ (10) | Ag₂CO₃ (2 equiv) | K₂CO₃ (2 equiv) | 24 | 45 |

| 3 | Cu(OAc)₂ (10) | O₂ (1 atm) | K₂CO₃ (2 equiv) | 24 | 55 |

| 4 | (CuOH)₂CO₃ (11) | Air (1 atm) | K₂CO₃ (2 equiv) | 12 | 68 |

| 5 | (CuOH)₂CO₃ (11) | Air (1 atm) | K₂CO₃ (2 equiv) | 6 | 75 |

These results highlight the importance of the copper source, with the copper carbonate complex proving more effective than copper(II) acetate (B1210297) under an air atmosphere. nih.gov The use of air as a sustainable and inexpensive oxidant is a notable advantage of this methodology. nih.gov This research demonstrates a valuable method for the direct, auxiliary-assisted etherification of the β-sp² C-H bond in a this compound derivative. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules, isolated from the complexities of the solid state. These theoretical studies provide a baseline for molecular conformation, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) has become a standard tool for studying fluorinated organic molecules due to its balance of computational cost and accuracy. For trifluoromethylated benzamides and their derivatives, DFT calculations are employed to optimize molecular geometries, predict vibrational spectra, and analyze electronic properties. researchgate.netbohrium.com

Various functionals and basis sets are used to model these systems. For instance, studies on N-phenylbenzamides containing trifluoromethyl groups have utilized the M06-2X functional with the 6-31+G(d) basis set to find the global minimum energy conformations of isolated molecules. iucr.org Other investigations have employed the B3LYP functional with basis sets such as 6-311+G(d,p) to compute optimized geometries, molecular electrostatic potentials, and fundamental vibrational frequencies. bohrium.commdpi.com The comparison between experimental X-ray diffraction data and DFT-optimized geometries reveals the energetic cost of conformational changes imposed by crystal packing forces. iucr.org For example, in a study of N-[4-(trifluoromethyl)phenyl]benzamide, the conformation observed in the crystal was found to be 3.2 kJ mol⁻¹ higher in energy than the DFT-calculated gas-phase minimum. iucr.org

| Compound Type | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| Trifluoromethyl-substituted benzanilide | M062X | cc-PVTZ | Geometry optimization, chemical reactivity analysis | researchgate.net |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | B3LYP | 6-311+G(d,p) | Geometry optimization, MEP, vibrational frequencies | mdpi.com |

| N'-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide | B3LYP | 6–311++G (d,p) | Optimized structure, FMO, MEP analysis | bohrium.com |

| N-[4-(trifluoromethyl)phenyl]benzamide | M06-2X | 6-31+G(d) | Conformer searching, frequency calculations | iucr.org |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. mdpi.com

For trifluoromethylated benzamides, the electron-withdrawing -CF₃ group significantly lowers the energy of both the HOMO and LUMO. In a DFT study of N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO was found to be primarily located on the stearamide portion, while the LUMO was centered on the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com This spatial separation of the frontier orbitals results in a high HOMO-LUMO energy gap of 5.54 eV, indicating significant molecular stability. mdpi.com This high stability is attributed to the less reactive nature of the basic amide nitrogen and the acidic carbonyl group in this specific configuration. mdpi.com Analysis of related benzamide (B126) derivatives shows that the HOMO's electron density is often distributed on the amide group, while the LUMO's density is spread across the benzamide moiety. sci-hub.se

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.38 eV | Indicates high electronegativity and difficulty of electron donation. |

| LUMO Energy | -1.84 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.54 eV | Suggests high chemical stability and low reactivity. |

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state is dictated by a complex interplay of noncovalent interactions. For trifluoromethylated aromatics like 3-(trifluoromethyl)benzamide, the -CF₃ group plays a pivotal role in crystal engineering, influencing packing motifs through a combination of hydrogen bonds and halogen-related interactions.

The introduction of a trifluoromethyl group onto an aromatic ring significantly modulates its π–π stacking interactions. Computational studies have shown that trifluoromethylation enhances intermolecular interaction energies, leads to reduced π–π distances, and promotes more favorable cofacial orientations compared to non-fluorinated or methylated analogues. nih.govacs.orgresearchgate.net This enhancement is attributed to an increase in the molecular quadrupole moment and dispersion interactions associated with the -CF₃ group. nih.govacs.org The strong electron-withdrawing nature of the -CF₃ group makes the aromatic ring electron-deficient, which can strengthen interactions with other aromatic systems. This effect is powerful enough to promote π–π stacking even between two electron-deficient rings, a phenomenon observed in the crystal structures of compounds bearing 3,5-bis(trifluoromethyl)benzyl moieties. researchgate.net These enhanced stacking capabilities are critical for designing organic semiconductor materials, as they can facilitate charge transfer between molecules. acs.orgacs.org

N-H···O=C and C-H···O=C: In the crystal structures of trifluoromethylated benzanilides, conformationally different molecules within the asymmetric unit are frequently connected by strong N-H···O=C and weak C-H···O=C hydrogen bonds. researchgate.netacs.org The energy of the strong N-H···O=C interaction is estimated to be in the range of 6.0–8.0 kcal/mol. acs.org

C-H···π: These interactions, where a C-H bond points towards the face of an aromatic ring, are also observed to be a stabilizing force in the crystal packing of these compounds. researchgate.netacs.org

C-H···F-C: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. The existence and significance of C-H···F-C interactions have been a subject of study, with evidence showing their role in directing crystal packing. researchgate.netacs.org In some cases, these interactions are responsible for the differences observed between polymorphs. researchgate.netacs.org The stabilizing energy of these bonds has been quantified; for example, in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, the C-H···F interaction energy was calculated to be -2.15 kcal/mol. acs.org These interactions are noteworthy as they are observed even in the presence of much stronger N-H···O=C bonds. acs.org

Beyond hydrogen bonding, direct interactions involving fluorine atoms contribute to the supramolecular assembly. Short C(sp³)-F···F-C(sp³) contacts have been identified as a factor influencing the crystal packing of trifluoromethylated compounds. researchgate.netacs.org These interactions, while weak, can be a key differentiating feature between polymorphic forms, highlighting their subtle but significant role in crystal engineering. researchgate.netacs.org Studies have also investigated Csp²–F⋯F–Csp³ interactions, finding them to be closed-shell, stabilizing contacts akin to weak hydrogen bonds. rsc.org The polarization of electron density on the fluorine atoms of the trifluoromethyl group can facilitate the formation of these F···F contacts in the solid state. researchgate.net

| Interaction Type | Example Compound System | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-H···O=C | Amides | -6.0 to -8.0 | acs.org |

| C-H···F-C(sp²) | N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide | -2.15 | acs.org |

| C-H···F-C(sp²) | 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide | -2.89 | acs.org |

| N-H···O=C + C-H···O + C-H···π | N-(3-Fluorophenyl)-3-(trifluoromethyl)benzamide (Motif I) | -12.1 | rsc.org |

| C-H···F-C(sp³) (dimeric) | N-(3-Fluorophenyl)-3-(trifluoromethyl)benzamide (Motif III) | -3.0 | rsc.org |

Molecular Quadrupole Moments and Dispersion Interactions

The way molecules pack in a crystal is heavily influenced by their electrostatic properties, including molecular quadrupole moments, and by dispersion forces. While analyses based solely on molecular quadrupole moments can sometimes be challenging, a more detailed look at local interactions and dispersion forces provides a clearer picture of substituent effects in stacking interactions. acs.org Dispersion is a critical component of the attractive forces in the crystal structures of aryl amides. nih.gov

In a study of the closely related isomer, N-[4-(trifluoromethyl)phenyl]benzamide (TFMP), molecular interaction energy calculations revealed that dispersion is the predominant attractive interaction, surpassing electrostatic forces. nih.gov For molecules that are side-by-side, dispersion accounts for a significant portion of the total attractive energy. Even in interactions involving hydrogen bonds, dispersion energies are often comparable to electrostatic energies. nih.gov This highlights that the trifluoromethyl group, and the molecule as a whole, relies heavily on these weak, non-directional forces for stabilization in the solid state.

Table 1: Contributions to Attractive Interaction Energy for N-[4-(Trifluoromethyl)phenyl]benzamide (TFMP)

| Interaction Type | Electrostatic Contribution (%) | Polarization Contribution (%) | Dispersion Contribution (%) |

|---|---|---|---|

| Side-by-side Stacking | ~35-45 | ~10-15 | ~45-55 |

| Hydrogen-Bonded Contacts | ~40-50 | ~10-15 | ~40-50 |

Data derived from analysis of N-[4-(trifluoromethyl)phenyl]benzamide, a structural isomer. nih.gov

Crystal Packing Analysis (Xpac Method, PIXEL Method)

To quantitatively understand the packing of molecules in a crystal, computational methods like Xpac and PIXEL are employed. The Xpac method analyzes similarities and differences in crystal packing, while the PIXEL method calculates the lattice energy by partitioning interaction energies into Coulombic, polarization, dispersion, and repulsion components for specific molecule-molecule pairs. researchgate.netrsc.org

In a detailed study of polymorphs of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, a derivative of this compound, the PIXEL method was used to evaluate the energetics of intermolecular interactions. researchgate.netacs.org The analysis revealed that the crystal structure is stabilized by a combination of strong N–H···O=C hydrogen bonds and various weak interactions, including C–H···O=C, C–H···π, C–H···F–C(sp³), and C(sp³)–F···F–C(sp³) interactions. researchgate.netacs.org PIXEL calculations consistently show that for most interactions in such halogenated benzamides, the dispersion component is the largest contributor to the stabilization energy. ias.ac.in

Table 2: PIXEL-Calculated Interaction Energies for Key Supramolecular Motifs in a Trifluoromethylated Benzanilide Derivative

| Interacting Pair Motif | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|---|

| N–H···O=C Hydrogen Bond | -25.8 | -12.3 | -39.1 | 38.5 | -38.7 |

| C–H···F–C(sp³) Interaction | -3.1 | -1.1 | -9.8 | 6.7 | -7.3 |

| C(sp³)–F···F–C(sp³) Interaction | -1.9 | -0.6 | -4.1 | 3.5 | -3.1 |

Data represents findings for 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. acs.org

Conformational Analysis and Stability

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its physical and chemical properties. This conformation can be influenced by the surrounding environment, particularly in the solid state.

Conformational Changes Due to Crystal Packing

Molecules often adopt different conformations in a crystal lattice compared to their isolated, gas-phase state. This is because the energetic advantages of forming favorable intermolecular interactions can outweigh the energetic penalty of adopting a less stable intrinsic conformation. nih.gov In a study of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings were found to be tilted by approximately 60° with respect to each other in the experimentally determined crystal structure. nih.gov In contrast, DFT calculations for the isolated molecule predicted a tilt of only 30°. nih.gov This significant conformational change is driven by the formation of more favorable N—H⋯O hydrogen bonding and aryl ring π-stacking in the crystal lattice. nih.gov Similarly, studies on other substituted N-phenylbenzamides show that changes in molecular conformation are common upon crystallization to accommodate efficient packing. nih.gov

Isostructurality in Polymorphic Forms

Polymorphism is the ability of a compound to crystallize in multiple distinct solid-state forms. acs.org Sometimes, these different polymorphic forms can exhibit a high degree of structural similarity, a phenomenon known as isostructurality. researchgate.net Analysis of two concomitant dimorphs of 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide revealed the presence of 2D isostructurality. researchgate.netacs.org This means that despite having different space groups and numbers of molecules in the asymmetric unit (Z'), they share a common two-dimensional structural layer. researchgate.netacs.org This shared layer is composed of the most stabilizing intermolecular interactions, namely the strong N-H···O=C hydrogen bonds and weaker C–H···O=C and C–H···π interactions. researchgate.netacs.org The differences between the polymorphs arise from variations in weaker interactions, such as C–H···F–C and F···F contacts, which dictate how these isostructural layers stack in the third dimension. researchgate.netacs.org

Computational Prediction of Reactivity and Mechanism

Theoretical models are crucial for predicting how a molecule might react and the pathways it could follow, providing guidance for synthetic chemistry.

Electron-Donor-Acceptor (EDA) Complex Mediated Reactions

One powerful mechanism for predicting and enabling reactivity is through the formation of an Electron-Donor-Acceptor (EDA) complex. An EDA complex is a ground-state aggregate formed between an electron-rich molecule (donor) and an electron-poor molecule (acceptor). beilstein-journals.orgnih.gov The formation of this complex often gives rise to a new, low-energy electronic absorption band, known as a charge-transfer band, which can frequently be excited by visible light. beilstein-journals.org

Photoexcitation of the EDA complex triggers a single-electron transfer (SET) from the donor to the acceptor, creating a radical ion pair. nih.govnsf.gov If one of the components of this pair is designed to have a labile bond, it can fragment at a rate competitive with the rapid back-electron transfer, leading to the formation of reactive radical species. nsf.gov This principle is widely used in synthetic methodology, particularly for reactions like radical trifluoromethylation. beilstein-journals.orgnsf.gov In a typical scenario, a reagent like the Togni reagent can act as an electron acceptor, forming an EDA complex with a suitable donor. beilstein-journals.org Upon irradiation, this complex generates a trifluoromethyl radical (•CF₃), which can then engage in various synthetic transformations. beilstein-journals.org Therefore, the presence of the trifluoromethyl group on this compound suggests that its reactivity could be modulated or predicted through the principles of EDA complex formation, potentially acting as either a donor or an acceptor depending on the reaction partner.

Molecular Docking and Protein Interactions

Molecular docking simulations are frequently employed to investigate how this compound derivatives interact with various protein targets. These studies have shown that this chemical scaffold is a versatile binder, targeting a range of enzymes and receptors. The trifluoromethyl (-CF3) group is particularly important, as its electron-withdrawing nature and lipophilicity often enhance binding affinity by allowing the compound to fit effectively into hydrophobic pockets within the target protein. ontosight.ai

Derivatives have been extensively modeled as inhibitors of several protein classes:

Tyrosine Kinases: Docking studies have been crucial in developing inhibitors for kinases like Platelet-Derived Growth Factor Receptor alpha (PDGFRα), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl kinase. mdpi.comnih.gov These simulations help visualize how the compounds occupy the ATP-binding pocket, leading to kinase inhibition.

Cholesteryl Ester Transfer Protein (CETP): Induced-fit docking has demonstrated that benzamide derivatives featuring trifluoromethyl groups can effectively occupy the active site of CETP, a key target in managing cholesterol levels. researchgate.netarchivog.com

Potassium Channels: Computational approaches have been used to test the affinity of trifluoromethyl-containing benzamides against potassium channel protein structures, identifying them as potential blockers for conditions like epilepsy. nih.gov

Lysine (B10760008) Deacetylases (KDACs): In-silico models show that the benzamide headgroup can coordinate with the zinc ion in the active site of KDACs, with the trifluoromethyl moiety exploiting the surface topology of the enzyme. nih.gov

Binding Mode Analysis

Binding mode analysis provides a detailed picture of the specific molecular interactions between this compound derivatives and their protein targets. These analyses reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in stabilizing the ligand-protein complex.

Key interaction patterns observed in various studies include:

Hydrogen Bonding: The amide group of the benzamide core is a common hydrogen bond donor and acceptor. In studies of Abl kinase inhibitors, derivatives formed crucial hydrogen bonds between the amide fragment and the side chains of amino acid residues Glu-286 and Asp-381. mdpi.comnih.gov A secondary amine in the linker region of these inhibitors also frequently forms a hydrogen bond with the "gatekeeper" residue, Thr-315. mdpi.comnih.gov

Hydrophobic and van der Waals Interactions: The trifluoromethyl group plays a significant role in binding affinity through interactions with hydrophobic pockets. In nilotinib, a Bcr-Abl inhibitor, the trifluoromethyl group engages in van der Waals interactions within a specific pocket, enhancing its binding affinity. nih.gov Docking of CETP inhibitors similarly showed that hydrophobic interactions were the predominant force in the formation of the ligand-protein complex. researchgate.netarchivog.com

Coordination Bonds: In the case of lysine deacetylase (KDAC) inhibitors, the carbonyl and amino groups of the aminophenyl-benzamide headgroup are predicted to form coordination bonds with the zinc atom located at the "heel" of the active site. nih.gov

Intermolecular Contacts: Crystallographic analysis of a related compound, 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, confirms the presence of strong N-H···O=C hydrogen bonds that are fundamental to packing in the solid state and are analogous to key interactions in a protein's active site. researchgate.net

The following table summarizes the binding interactions for several derivatives.

| Derivative Class | Protein Target | Key Interacting Residues/Components | Primary Interaction Types |

| 4-(Arylaminomethyl)benzamides with N-[3-(trifluoromethyl)phenyl]benzamide fragment | Abl Kinase | Thr-315, Glu-286, Asp-381 | Hydrogen Bonding |

| 3,5-bis(Trifluoromethyl)benzylamino benzamides | CETP | Hydrophobic binding cleft | Hydrophobic Interactions |

| Aminophenyl-benzamide derivatives with a trifluoromethyl capping group | KDACs (HDLP) | Zinc ion, Phe-206 | Metal Coordination, π-π Stacking |

| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA Protein | Leu 384, Gly 521 | Hydrogen Bonding |

This table is generated based on findings from molecular docking and computational studies. mdpi.comnih.govresearchgate.netnih.govd-nb.info

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For this compound derivatives, SAR has been instrumental in optimizing potency and selectivity. nih.govontosight.ai

Key SAR findings include:

Influence of Substituent Position: The placement of the trifluoromethyl group and other substituents is critical. Studies on tyrosine kinase inhibitors revealed that analogues with a trifluoromethylbenzene ring in either the amide or amine moiety of the molecule were highly potent against EGFR, with inhibition rates of 91% and 92% at a 10 nM concentration, respectively. mdpi.com However, the precise substitution pattern can dramatically alter selectivity. For instance, compounds containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment showed high inhibitory activity against PDGFRα (67% and 77%), regardless of other substituents in the amine portion. mdpi.com

Role of the Trifluoromethyl Group: The inclusion of a trifluoromethyl group has been shown to significantly enhance biological activity compared to non-fluorinated analogues. nih.gov In the development of CETP inhibitors, compounds bearing ortho-CF3 substitutions were among the most effective, with one derivative showing an IC50 value of 0.69 µM. researchgate.net

Modifications to Enhance Binding: SAR studies guide the addition of new functional groups to exploit specific interactions. In the design of DDR2 inhibitors, it was predicted that adding a hydrogen-bond-donating group could create a new interaction with a methionine residue. acs.org The resulting 2-aminopyrimidine (B69317) derivative indeed showed an improved IC50 value, confirming the hypothesis. acs.org

The following table presents SAR data for selected this compound derivatives.

| Derivative/Compound | Target Protein(s) | Measured Activity |

| Compound 18 (N-[3-(trifluoromethyl)phenyl]benzamide fragment) | PDGFRα | 67% inhibition at 10 nM |

| Compound 20 (N-[3-(trifluoromethyl)phenyl]benzamide fragment) | PDGFRα | 77% inhibition at 10 nM |

| Compound 11 ((trifluoromethyl)benzene ring in amine moiety) | EGFR | 91% inhibition at 10 nM |

| Compound 13 ((trifluoromethyl)benzene ring in amide moiety) | EGFR | 92% inhibition at 10 nM |

| Compound 9b (ortho-CF3 substituted benzylamino benzamide) | CETP | IC50 = 0.69 µM |

| Compound 9a (unsubstituted three aromatic rings) | CETP | IC50 = 1.36 µM |

| 5b (2-aminopyrimidine derivative) | DDR2 | IC50 = 45.3 nM |

This table collates data from SAR studies to illustrate how structural changes impact biological potency. mdpi.comresearchgate.netacs.org

Applications in Advanced Materials and Chemical Biology

Organic Semiconductor Materials

While specific research on 3-(Trifluoromethyl)benzamide in organic semiconductors is not extensively documented, the electronic properties of related trifluoromethylated compounds suggest potential applications. The electron-withdrawing nature of the -CF3 group can be advantageous in creating electron-deficient π-systems, which are of interest for charge transfer between metal centers or in metal-to-ligand charge transfer. uni-oldenburg.de

The introduction of trifluoromethyl groups into π-conjugated systems can influence their electron transfer properties. For instance, studies on related trifluoromethylated benzanilides have shown that the molecular conformation and packing are a result of various intermolecular interactions, including N–H···O=C, C–H···O=C, and C–H···π hydrogen bonds, as well as C(sp3)–F···F–C(sp3) interactions. researchgate.net These interactions play a crucial role in the formation of ordered structures, which are essential for efficient charge transport in organic semiconductor materials. researchgate.netresearchgate.net The ability of the trifluoromethyl group to enhance lipophilicity can also influence the intermolecular packing and π–π stacking in the solid state, which are critical for charge mobility.